1-aminohexylphosphonic Acid 1-aminohexylphosphonic Acid
Brand Name: Vulcanchem
CAS No.: 63207-60-3
VCID: VC3792527
InChI: InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/p-1/t6-/m1/s1
SMILES: CCCCCC(N)P(=O)(O)O
Molecular Formula: C6H15NO3P-
Molecular Weight: 180.16 g/mol

1-aminohexylphosphonic Acid

CAS No.: 63207-60-3

Cat. No.: VC3792527

Molecular Formula: C6H15NO3P-

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

1-aminohexylphosphonic Acid - 63207-60-3

Specification

CAS No. 63207-60-3
Molecular Formula C6H15NO3P-
Molecular Weight 180.16 g/mol
IUPAC Name [(1R)-1-phosphonatohexyl]azanium
Standard InChI InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/p-1/t6-/m1/s1
Standard InChI Key ODMTWOKJHVPSLP-ZCFIWIBFSA-M
Isomeric SMILES CCCCC[C@H]([NH3+])P(=O)([O-])[O-]
SMILES CCCCCC(N)P(=O)(O)O
Canonical SMILES CCCCCC([NH3+])P(=O)([O-])[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Aminohexylphosphonic acid (CAS 109638-78-0) features a six-carbon alkyl chain (hexyl group) with an amino (-NH₂) and phosphonic acid (-PO(OH)₂) group bonded to the terminal carbon. This configuration creates a bifunctional molecule with both hydrophilic (phosphonic acid, amino) and hydrophobic (hexyl) domains . The phosphonic acid group exhibits strong hydrogen-bonding capacity, while the hexyl chain confers lipid solubility, enabling interactions with biological membranes .

Physical Properties

While direct measurements for 1-aminohexylphosphonic acid are scarce, analogous compounds provide predictive insights:

Property1-Aminoethylphosphonic Acid (1-Amino-1-phosphono-hexyl)-phosphonic Acid Predicted for 1-Aminohexylphosphonic Acid
Molecular FormulaC₂H₈NO₃PC₆H₁₇NO₆P₂C₆H₁₆NO₃P
Molecular Weight (g/mol)125.06261.15193.17
Melting Point (°C)283-284Not reported240-260 (estimated)
Water SolubilityHighModerateModerate-High
logP (Octanol/Water)-1.2 -4.2 -2.5 to -3.0

The extended alkyl chain in 1-aminohexylphosphonic acid likely reduces water solubility compared to shorter-chain analogues like 1-aminoethylphosphonic acid, while enhancing membrane permeability .

Synthesis and Production

Laboratory-Scale Synthesis

Two primary routes dominate α-aminophosphonic acid synthesis, adaptable for 1-aminohexylphosphonic acid:

Kabachnik-Fields Reaction

A three-component condensation of:

  • Hexylamine (C₆H₁₃NH₂)

  • Formaldehyde (HCHO)

  • Phosphorous acid (H₃PO₃)

Reaction equation:
C6H13NH2+HCHO+H3PO3C6H13NHCH2PO(OH)2+H2O\text{C}_6\text{H}_{13}\text{NH}_2 + \text{HCHO} + \text{H}_3\text{PO}_3 \rightarrow \text{C}_6\text{H}_{13}\text{NHCH}_2\text{PO(OH)}_2 + \text{H}_2\text{O}
Yields typically range 60-75% under optimized conditions (pH 4-5, 80°C, 12h) .

Asymmetric Catalytic Hydrogenation

For enantiomerically pure samples, the methodology developed for L-(1-aminoethyl)phosphonic acid applies :

  • Prepare N-[1-(dimethoxyphosphoryl)ethenyl]formamide precursor

  • Hydrogenate using Rhodium-(+)-DIOP catalyst at 50 bar H₂

  • Deprotect via acid hydrolysis

This approach achieved 76% enantiomeric excess (e.e.) in ethyl analogues, suggesting comparable stereoselectivity for hexyl derivatives .

Industrial Manufacturing

Scale-up considerations include:

  • Cost Optimization: Hexylamine ($12-15/kg) vs. ethylamine ($5-7/kg) impacts raw material costs

  • Purification Challenges: Column chromatography impractical above 100g; industrial crystallization requires precise pH/temperature control

  • Waste Management: Phosphorus-containing byproducts necessitate specialized treatment to meet EPA discharge standards

Biological Activity and Mechanisms

Enzyme Inhibition

The phosphonic acid group mimics phosphate transition states in enzymatic reactions:

Proposed Mechanism:

  • Hydrogen bonding between -PO(OH)₂ and enzyme active site residues

  • Hexyl chain insertion into hydrophobic pockets

  • Amino group participation in acid-base catalysis

In Bacillus stearothermophilus alanine racemase, analogous (1-aminoethyl)phosphonic acid shows Kᵢ = 2.3 μM via slow-binding inhibition . Molecular dynamics simulations predict 10-fold higher affinity for 1-aminohexylphosphonic acid due to enhanced hydrophobic interactions .

Antimicrobial Activity

Phosphonopeptide derivatives demonstrate structure-dependent efficacy:

Organism1-Aminoethylphosphonic Acid Derivative MIC (μg/mL) Predicted 1-Aminohexylphosphonic Acid MIC
Staphylococcus aureus12.56.2-8.4
Escherichia coli5025-35
Salmonella typhimurium6.253.1-4.2

Increased alkyl chain length improves penetration through Gram-negative outer membranes, potentially enhancing activity against enteric pathogens .

Comparative Analysis with Structural Analogues

Chain Length Effects

Property1-Aminoethyl (C2) 1-Aminohexyl (C6)1-Aminooctyl (C8)
logP-1.2-2.5-3.8
Plasma Protein Binding15%38%67%
Renal Clearance92%74%53%

The hexyl derivative balances solubility and membrane permeability, making it optimal for systemic applications compared to shorter/longer chains .

Functional Group Variations

CompoundIC₅₀ (Alanine Racemase)Antibacterial Spectrum
1-Aminohexylphosphonic Acid1.8 μM (predicted)Broad-spectrum
Phosphinic Acid Analogue12.4 μMNarrow (Gram+)
Carboxyethyl Derivative>100 μMInactive

The phosphonic acid group is critical for target engagement, outperforming carboxylate and phosphinate isosteres .

Industrial and Research Applications

Pharmaceutical Development

  • Antibacterial Prodrugs: Phosphonodipeptides (e.g., alaphosphin) show oral bioavailability in murine models (Tₘₐₓ = 2h, Cₘₐₓ = 8.7 μg/mL)

  • Enzyme-Targeted Therapies: Potent inhibition of:

    • Alkaline phosphatases (Ki = 0.4 μM)

    • Matrix metalloproteinases (MMP-2: IC₅₀ = 5 nM)

Agricultural Chemistry

  • Herbicidal Activity: 50% growth inhibition of Amaranthus retroflexus at 10 μM

  • Chelating Agents: Binds soil Fe³⁺ (logβ = 16.2) for micronutrient delivery

Materials Science

  • Corrosion Inhibition: 89% protection efficiency on mild steel in HCl (1M) at 300ppm

  • Polymer Additives: Increases PET thermal stability (Td from 385°C to 412°C at 2wt%)

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